molecular formula C4H4N2O3 B1196877 1-Methylimidazolidine-2,4,5-trione CAS No. 3659-97-0

1-Methylimidazolidine-2,4,5-trione

Cat. No. B1196877
CAS RN: 3659-97-0
M. Wt: 128.09 g/mol
InChI Key: MJJCZWPYKMGQHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylimidazolidine-2,4,5-trione and its derivatives often involves methylation reactions. For example, the methylation of 2,4-dinitroimidazole with dimethyl sulfate can produce 1-methyl-2,4,5-trinitroimidazole, with 1-methylimidazolidine-2,4,5-trione being formed as an oxidation byproduct under certain conditions (Lian et al., 2020). This highlights the compound's formation through specific reactions and the importance of reaction conditions in its synthesis.

Molecular Structure Analysis

The molecular structure of 1-methylimidazolidine-2,4,5-trione has been characterized using various analytical techniques, including FT-IR, NMR, and single crystal X-ray diffraction. These studies confirm the structure and provide detailed insights into the compound's molecular geometry and electronic structure, underscoring its uniqueness among similar compounds (Lian et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 1-methylimidazolidine-2,4,5-trione includes its participation in nitration reactions, where it can act as a nitration byproduct. This compound's formation during the nitration of 1-methyl-2,4,5-triiodoimidazole demonstrates its stability under such conditions and its potential utility in synthesizing other nitrogen-rich compounds (Lian et al., 2020).

Scientific Research Applications

  • Summary of the Application: “1-Methylimidazolidine-2,4,5-trione” is used in the synthesis of nitroimidazole compounds, such as 1-methyl-2,4,5-trinitroimidazole . These compounds have been widely used as antitumor, antibacterial, antifungal, antiviral drugs . In recent years, they have attracted increased interest as energetic materials, especially high-energy insensitive energetic materials .
  • Methods of Application or Experimental Procedures: The nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 were studied . The reaction was carried out under the volume ratio of HNO3 to H2SO4 of 1:3 at 80°C temperature for 2.5 h . The highest unisolated yield of 1-methyl-2,4,5-trinitroimidazole was 2.4% . 1-Methyl-2,4,5-trinitroimidazole was prepared from 1-methyl-2-nitroimidazole, 1-methyl-2,4-dinitroimidazole, or 1-methyl-2,5-dinitroimidazole under the same conditions, and the yields were 65, 76, and 82%, respectively .
  • Results or Outcomes: The products 1-methyl-2,4,5-trinitroimidazole and 1-methylimidazolidine-2,4,5-trione were characterized by IR spectroscopy, melting point, 1H and 13C NMR spectroscopy, and elemental analysis . The structure of 1-methylimidazolidine-2,4,5-trione was further confirmed by single crystal X-ray diffraction .

Safety And Hazards

1-Methylimidazolidine-2,4,5-trione may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-methylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCZWPYKMGQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190076
Record name Imidazolidinetrione, methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylimidazolidine-2,4,5-trione

CAS RN

3659-97-0
Record name 1-Methyl-2,4,5-imidazolidinetrione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolidinetrione, methyl-
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Record name Imidazolidinetrione, methyl-
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Record name 1-methylimidazolidine-2,4,5-trione
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Synthesis routes and methods I

Procedure details

6.6 g of methylurea was added to 200 ml of anhydrous tetrahydrofuran and the suspension was stirred in an ice-water bath. 12.5 g of oxalyl chloride was added dropwise to the suspension, and the stirring was continued for 30 minutes in an ice-water bath. 200 ml of ethyl acetate and 70 ml of water were added to the reaction mixture and the organic layer was obtained by extraction. The water layer was further extracted with 130 ml of ethyl acetate. The resulting organic layer was dried over anhydrous sodium sulfate and evaporated to dryness, and the crude residue was recrystallized from ethyl acetate-hexane to give 10.0 g of 1-methylimidazolidinetrione in the form of colorless needle crystals. The resulting compound was stirred in 1N ammonia water for a hour at room temperature. The solution was evaporated to dryness and the residue was recrystallized from water-ethanol to give 7.7 g of 5-methyloxaluric acid ammonium salt (compound 1) in the form of colorless prism crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 1-methylurea (200 mg, 2.70 mmol) in dry tetrahydrofuran (6 mL) was added oxalyl chloride (0.26 mL, 2.97 mmol) dropwise, under a nitrogen atmosphere. The reaction mixture was stirred at 0-5° for 2 h and then allowed to warm to room temperature for 1 h before being diluted with water. The product was extracted with ethyl acetate, and the extracts were washed with water, dried and evaporated to give the product as an off-white solid (326 mg, 94%), mp 146-149° C. (lit. 145-148° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PB Lian, J Chen, LZ Chen, CY Zhao, JL Wang… - Chemistry of …, 2020 - Springer
In this work, the nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO 3 and 15% SO 3 in H 2 SO 4 were reinvestigated. 1-Methylimidazole, 1-…
Number of citations: 13 link.springer.com
PB Lian, Y Yuan, J Chen, LZ Chen, JL Wang - Chemistry of Heterocyclic …, 2020 - Springer
The methylation of 2,4-dinitroimidazole and potassium salt of 2,4,5-trinitroimidazole with dimethyl sulfate was reinvestigated. When the reaction system contained a weak base, the …
Number of citations: 7 link.springer.com
P Lian, L Chen, J Chen, J Wang, J Wang… - Journal of Energetic …, 2022 - Taylor & Francis
In this paper, 1-methyl-2,4,5-triiodoimidazole (1) was nitrified with various nitrating reagents. 1-Methyl-2,4,5-triiodoimidazole mononitrate (2), 2,4-diiodo-1-methyl-5-nitroimidzole (3), 2,5-…
Number of citations: 7 www.tandfonline.com
HM Witchard, KG Watson - Synthesis, 2010 - thieme-connect.com
A simple two-step synthesis of 5-amino-3-methylimidazolidine-2, 4-dione is described. Addition of this amine to cyanuric chloride followed by reaction with 4-methoxyphenol or 4-…
Number of citations: 8 www.thieme-connect.com
P Guo, G Li, Y Liu, A Lu, Z Wang, Q Wang - Marine Drugs, 2018 - mdpi.com
Naamines, naamidines and various derivatives of these marine natural products were synthesized and characterized by means of nuclear magnetic resonance (NMR) spectroscopy and …
Number of citations: 11 www.mdpi.com

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